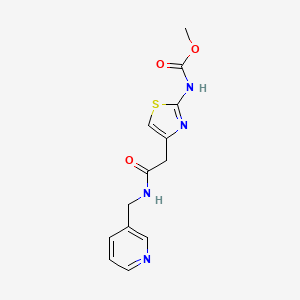

Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR . The molecular weight of the compound is 306.34.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including compounds similar to Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate, have been reported to exhibit significant antimicrobial activity . This includes the potential to act against a variety of pathogens such as bacteria, fungi, and viruses. The mechanism of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymes within the pathogen.

Antitumor and Cytotoxic Effects

Some thiazole compounds have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines . These compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development. The specific compound may be explored for its efficacy in inhibiting tumor growth and inducing cell death in malignant cells.

Neuroprotective Properties

Thiazoles are known to possess neuroprotective properties . They play a role in the synthesis of neurotransmitters and can help in the normal functioning of the nervous system . Research into Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate could explore its potential to protect neuronal cells from damage or degeneration.

Anti-inflammatory and Analgesic Applications

The compound’s thiazole core is associated with anti-inflammatory and analgesic activities . It could be used to develop new medications that alleviate pain and reduce inflammation, potentially with fewer side effects than current drugs.

Antiviral Potential

Thiazole derivatives have shown promise as antiviral agents . Given the structural similarity, Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate could be investigated for its effectiveness against various viral infections, possibly even emerging strains.

Enzyme Inhibition

This compound may act as an enzyme inhibitor , targeting specific enzymes that are crucial for the survival of pathogens or cancer cells . For instance, it could be studied for its ability to inhibit enzymes like DNA gyrase in bacteria or mTOR in cancer cells, which are vital for cell replication and survival.

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole ring have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity . For instance, some thiazole derivatives have been shown to inhibit the production of certain enzymes or proteins, thereby exerting their therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

methyl N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-20-13(19)17-12-16-10(8-21-12)5-11(18)15-7-9-3-2-4-14-6-9/h2-4,6,8H,5,7H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSPVUUZOMMIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2886483.png)

![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)

![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)